molecular formula C7H3Cl3O4 B13405226 Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- CAS No. 99165-96-5

Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy-

Katalognummer: B13405226
CAS-Nummer: 99165-96-5
Molekulargewicht: 257.5 g/mol
InChI-Schlüssel: FAFLWTPCSJXFSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- is an organic compound with the molecular formula C7H3Cl3O4 It is a derivative of benzoic acid, where three chlorine atoms and two hydroxyl groups are substituted at specific positions on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- typically involves the chlorination of benzoic acid followed by hydroxylation. One common method is the chlorination of benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting trichlorobenzoic acid is then subjected to hydroxylation using a strong oxidizing agent like potassium permanganate or hydrogen peroxide under acidic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and hydroxylation reactions in large reactors, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with cellular signaling pathways. Its antimicrobial properties are attributed to its ability to disrupt the cell walls of bacteria and fungi, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various chemical reactions and applications .

Eigenschaften

CAS-Nummer

99165-96-5

Molekularformel

C7H3Cl3O4

Molekulargewicht

257.5 g/mol

IUPAC-Name

2,3,6-trichloro-4,5-dihydroxybenzoic acid

InChI

InChI=1S/C7H3Cl3O4/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h11-12H,(H,13,14)

InChI-Schlüssel

FAFLWTPCSJXFSP-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1Cl)Cl)O)O)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.